molecular formula C17H17N5O B609720 Ogerin CAS No. 1309198-71-7

Ogerin

货号 B609720
CAS 编号: 1309198-71-7
分子量: 307.35
InChI 键: MDGIEDNDSFMSLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ogerin is a selective GPR68 positive aliasing modulator (PAM) with a moderate antagonistic effect on A2A . It inhibits the fear conditioning reflex in mice and also inhibits TGF-β-induced myofibroblast differentiation of fibroblasts from multiple organ systems .


Synthesis Analysis

The synthesis of Ogerin involves a comprehensive structure-activity relationship (SAR) study on the scaffold of the compound . The study led to the development of an improved GPR68 PAM, MS48107, which displayed 33-fold increased allosteric activity compared to Ogerin .


Molecular Structure Analysis

Ogerin has a molecular formula of C17H17N5O, with an average mass of 307.350 Da and a monoisotopic mass of 307.143311 Da .


Chemical Reactions Analysis

Ogerin was screened for radioligand binding modulation of CNS GPCRs and toxic pharmacological off-targets, showing minimal activity for all targets . It modulates proton-mediated calcium mobilization at 10 μM .


Physical And Chemical Properties Analysis

Ogerin has a molecular weight of 307.14 . It is soluble in DMSO up to 10 mM .

科学研究应用

Inhibition of Myofibroblast Differentiation

Ogerin has been identified as a positive allosteric modulator of GPR68, which can inhibit the differentiation of myofibroblasts. This is particularly significant in the treatment of Idiopathic Pulmonary Fibrosis (IPF) and other fibrotic diseases. The application of Ogerin significantly inhibited αSMA expression and collagen secretion, demonstrating its potential to partially reverse myofibroblast phenotypes .

pH-Dependent Modulation of Fibrosis

The effectiveness of Ogerin is enhanced at an acidic pH, which is a common condition in various fibrotic diseases. This suggests that Ogerin could be particularly useful in environments where pH levels are lower than normal, providing a targeted approach to fibrosis treatment .

Pulmonary Fibrosis Research

Ogerin’s role in inhibiting TGF-β induced myofibroblast differentiation positions it as a valuable tool in pulmonary fibrosis research. It offers a new avenue for exploring treatments that can inhibit or reverse lung tissue scarring .

Cross-Organ Application

Research has shown that the mechanisms of fibrosis may be conserved across different organ systems. Ogerin’s ability to inhibit fibrosis in lung tissue suggests potential applications in treating fibrotic conditions in other organs such as the skin, intestines, and eyes .

GPCR Signaling Pathways

Ogerin’s activation of GPR68 and subsequent induction of PKA-dependent CREB phosphorylation highlight its role in Gαs pathway activation. This is a critical area of study for understanding G-protein coupled receptor (GPCR) signaling pathways and their implications in various diseases .

Drug Development

The properties of Ogerin as a positive allosteric modulator make it a candidate for drug development, especially in the context of diseases where GPR68 plays a regulatory role. Its ability to modulate receptor activity could be harnessed to create more effective treatments .

Tissue Engineering

In tissue engineering, controlling the differentiation of fibroblasts is crucial. Ogerin’s ability to inhibit myofibroblast differentiation could be applied to develop tissues with desired characteristics without the risk of pathological scarring .

Understanding Fibrotic Disease Mechanisms

Ogerin contributes to the broader understanding of fibrotic diseases by offering insights into the cellular and molecular mechanisms of fibrosis. This can inform the development of diagnostic tools and therapeutic strategies .

作用机制

安全和危害

Ogerin should be handled with care to avoid dust formation and breathing in vapors, mist, or gas . In case of skin contact, it should be washed off with soap and plenty of water .

未来方向

OGR1, the receptor that Ogerin targets, is being studied for its potential roles in learning, memory, and cancer immunotherapy . Future research may focus on designing specific inhibitors for OGR1 and exploring the combination of these inhibitors with other treatments .

属性

IUPAC Name

[2-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c18-16-20-15(14-9-5-4-8-13(14)11-23)21-17(22-16)19-10-12-6-2-1-3-7-12/h1-9,23H,10-11H2,(H3,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGIEDNDSFMSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ogerin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。